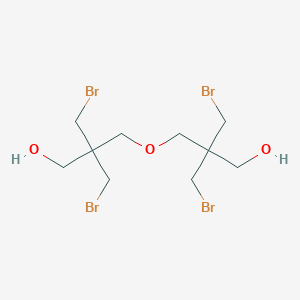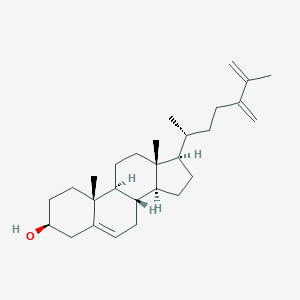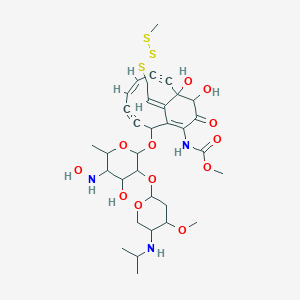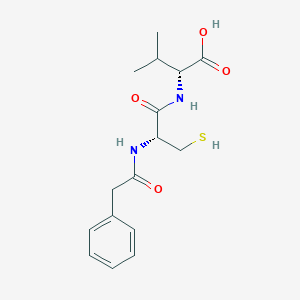
Phenylacetylcysteinylvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylacetylcysteinylvaline, also known as PACV, is a peptide that has gained attention in the scientific community due to its potential for use in research and drug development. PACV is a tripeptide composed of three amino acids: phenylalanine, cysteine, and valine. This peptide has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of Phenylacetylcysteinylvaline is not fully understood, but it is thought to act as a competitive inhibitor of protein-protein interactions. This compound binds to specific regions on proteins, preventing them from interacting with other proteins. This mechanism of action makes this compound a valuable tool for studying protein-protein interactions and identifying potential drug targets.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Phenylacetylcysteinylvaline for lab experiments is its ability to selectively inhibit protein-protein interactions. This makes it a valuable tool for studying these interactions and identifying potential drug targets. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Phenylacetylcysteinylvaline. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development. Finally, there is potential for the use of this compound in the development of new antibiotics to combat antibiotic-resistant bacteria.
Métodos De Síntesis
Phenylacetylcysteinylvaline can be synthesized through solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides, which involves the stepwise addition of protected amino acids to a solid support. The synthesis of this compound involves the coupling of phenylalanine, cysteine, and valine to a resin support, followed by deprotection and cleavage from the resin to obtain the final product.
Aplicaciones Científicas De Investigación
Phenylacetylcysteinylvaline has been shown to have potential applications in various areas of scientific research. One of the primary applications of this compound is in the study of protein-protein interactions. This compound can be used as a tool to study the binding interactions between proteins and identify potential drug targets. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
101770-15-4 |
|---|---|
Fórmula molecular |
C16H22N2O4S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(2R)-3-methyl-2-[[(2R)-2-[(2-phenylacetyl)amino]-3-sulfanylpropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C16H22N2O4S/c1-10(2)14(16(21)22)18-15(20)12(9-23)17-13(19)8-11-6-4-3-5-7-11/h3-7,10,12,14,23H,8-9H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)/t12-,14+/m0/s1 |
Clave InChI |
GHKVIBLDOGCQDR-GXTWGEPZSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CC1=CC=CC=C1 |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CC1=CC=CC=C1 |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CC1=CC=CC=C1 |
Sinónimos |
phenylacetyl-L-cysteinyl-D-valine phenylacetylcysteinylvaline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



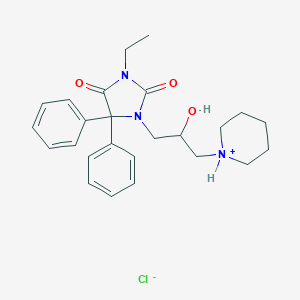


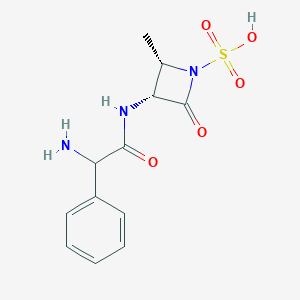
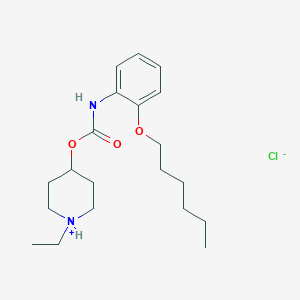
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)


